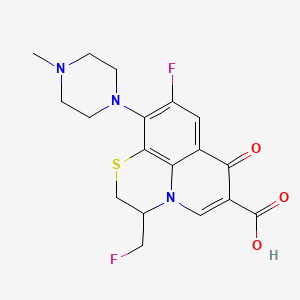

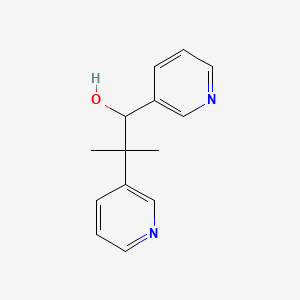

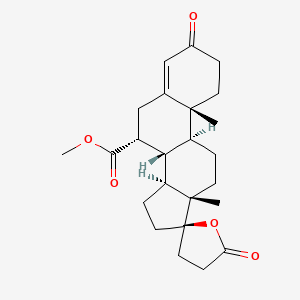

![molecular formula C24H24F5N5O B1676620 5-(3,3-二氟环丁基)-3-[4-[4-甲基-5-[2-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基]双环[2.2.2]辛-1-基]-1,2,4-恶二唑 CAS No. 935273-79-3](/img/structure/B1676620.png)

5-(3,3-二氟环丁基)-3-[4-[4-甲基-5-[2-(三氟甲基)苯基]-4H-1,2,4-三唑-3-基]双环[2.2.2]辛-1-基]-1,2,4-恶二唑

描述

MK-4101 is a Smoothened (Smo) receptor antagonist. It binds to human recombinant Smo expressed in HEK293T cells (IC50 = 1.1 µM) and inhibits Gli1-mediated hedgehog signaling in a reporter assay (IC50 = 1.5 µM). It is also an inhibitor of 11β-hydroxy steroid dehydrogenase-1. MK-4101 (40 and 80 mg/kg per day) reduces tumor growth in a murine medulloblastoma mouse allograft model, induces tumor regression when administered at a dose of 80 mg/kg twice per day, and reduces expression of the hedgehog pathway-associated transcription factor Gli1 in tumor tissue.

A potent SMO Inhibitor of the Hedgehog Pathway, highly active against Medulloblastoma and Basal Cell Carcinoma.

MK-4101 is a potent and selective inhibitor of the Hedgehog Pathway. MK-401 Is Highly Active against Medulloblastoma and Basal Cell Carcinoma. MK-4101 showed anti-tumor activity through the inhibition of proliferation and induction of extensive apoptosis in tumor cells. MK-4101 was highly efficacious against primary medulloblastoma and BCC developing in the cerebellum and skin of Ptch1(+/-) mice. MK-4101 targets the Hh pathway in tumor cells, showing the maximum inhibitory effect on Gli1 MK-4101 also induced deregulation of cell cycle and block of DNA replication in tumors.

科学研究应用

MK-4101: Scientific Research Applications

Inhibition of Hedgehog Pathway: MK-4101 is known to target the Hedgehog (Hh) signaling pathway, which plays a crucial role in cell differentiation, tissue patterning, and stem cell maintenance. It shows a significant inhibitory effect on Gli1, a key component of the Hh pathway, making it a potential therapeutic agent for conditions where this pathway is dysregulated .

Antitumor Activity: The compound has demonstrated high activity against tumors by inducing deregulation of the cell cycle and blocking DNA replication. This suggests its use in cancer therapy, particularly for tumors that are dependent on the Hh pathway for growth and survival .

Treatment of Medulloblastoma: MK-4101 has shown promising results in preclinical studies for the treatment of medulloblastoma, a type of brain tumor. By targeting the Hh pathway, which is often activated in such tumors, MK-4101 could offer a new avenue for treatment .

Basal Cell Carcinoma Therapy: Similarly, MK-4101 is highly active against basal cell carcinoma, the most common form of skin cancer. Its mechanism of action involves disrupting the Hh pathway signaling, which is implicated in the development of this cancer .

Gene Expression Profile Alteration: Research indicates that MK-4101 can induce changes in gene expression profiles within tumors. Understanding these changes can help elucidate the compound’s mechanism of action and optimize its therapeutic use .

Hedgehog Pathway Reporter Gene Assay: In preclinical assays using transgenic mouse cell lines and human esophageal cancer cells, MK-4101 effectively inhibited Hh pathway signaling. These assays are crucial for screening compounds for their potential to modulate this pathway .

作用机制

Target of Action

MK-4101, also known as 5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole, primarily targets the Hedgehog (Hh) signaling pathway . The compound shows the maximum inhibitory effect on Gli1 , a key component of the Hh pathway .

Mode of Action

MK-4101 acts as a Smoothened (SMO) antagonist . It inhibits the Hh signaling pathway by binding to the SMO receptor, which is a crucial step in the Hh pathway . This binding prevents the activation of the pathway, leading to the inhibition of Gli1 .

Biochemical Pathways

The Hh pathway plays a critical role in cell differentiation and patterning during development in many organs/systems . Aberrant activation of the Hh pathway can result in tumorigenesis . MK-4101’s action on the Hh pathway also affects other signaling pathways, such as the IGF and Wnt signaling pathways . The interplay among Hh, IGF, and Wnt is crucial in Hh-dependent tumorigenesis .

Pharmacokinetics

MK-4101 has good bioavailability and can be administered orally . It has low-to-moderate plasma clearance in mice and rats . It is well absorbed and mainly excreted into the bile . This suggests that MK-4101 can be used to treat Hh-dependent brain tumors, such as medulloblastoma .

Result of Action

MK-4101 has robust antitumor activity, achieved through the inhibition of proliferation and induction of extensive apoptosis in tumor cells . It has shown efficacy against primary medulloblastoma and basal cell carcinoma (BCC) developing in the cerebellum and skin of Ptch1+/- mice . MK-4101 also induced deregulation of the cell cycle and block of DNA replication in tumors .

Action Environment

The action of MK-4101 is influenced by the genetic environment of the cells. For instance, it has been shown to be highly efficacious against tumors developing in Ptch1+/- mice, a model of Hh-dependent tumors . .

属性

IUPAC Name |

5-(3,3-difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]-1-bicyclo[2.2.2]octanyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24F5N5O/c1-34-17(15-4-2-3-5-16(15)24(27,28)29)31-32-20(34)22-9-6-21(7-10-22,8-11-22)19-30-18(35-33-19)14-12-23(25,26)13-14/h2-5,14H,6-13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKJOIWLYDJCTQR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN=C1C23CCC(CC2)(CC3)C4=NOC(=N4)C5CC(C5)(F)F)C6=CC=CC=C6C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24F5N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

493.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

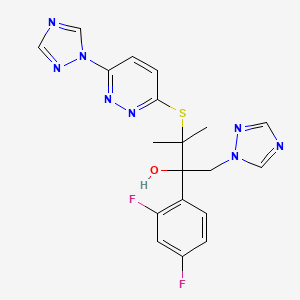

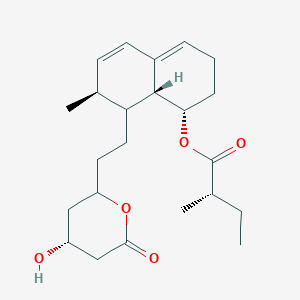

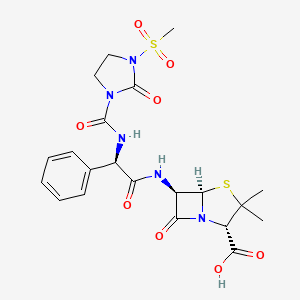

![5-O-[8-(cis-2,6-dimethylmorpholino)octylcarbamoyl]eseroline](/img/structure/B1676551.png)

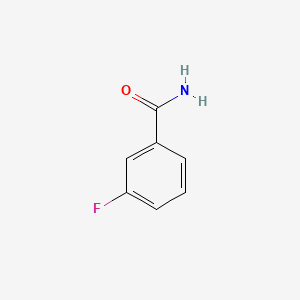

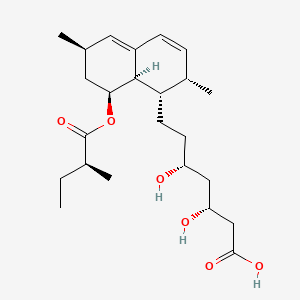

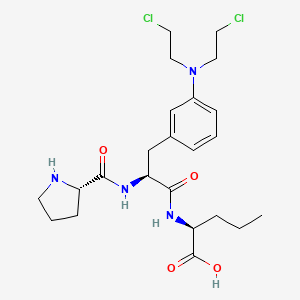

![N-[[4-(5,9-diethoxy-6-oxo-8H-pyrrolo[3,4-g]quinolin-7-yl)-3-methylphenyl]methylsulfonyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B1676553.png)

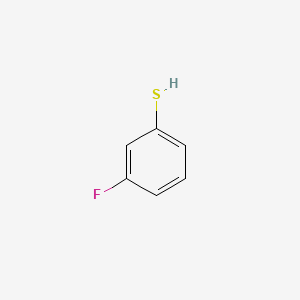

![2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile](/img/structure/B1676555.png)